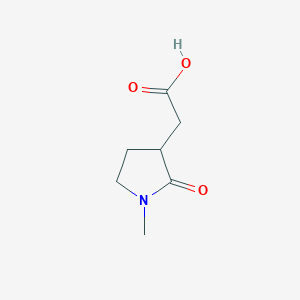

2-(1-Methyl-2-oxopyrrolidin-3-yl)acetic acid

Description

2-(1-Methyl-2-oxopyrrolidin-3-yl)acetic acid (CAS: 933759-81-0) is a pyrrolidinone derivative with a molecular formula of C₇H₁₁NO₃ and a molecular weight of 157.17 g/mol . It features a five-membered pyrrolidinone ring substituted with a methyl group at the 1-position and an acetic acid moiety at the 3-position. Storage recommendations suggest sealing the compound in dry conditions at 2–8°C, with hazard warnings including skin irritation (H315) and respiratory sensitization (H335) .

Properties

IUPAC Name |

2-(1-methyl-2-oxopyrrolidin-3-yl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11NO3/c1-8-3-2-5(7(8)11)4-6(9)10/h5H,2-4H2,1H3,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BSWMFLPHDUMFNS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC(C1=O)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

157.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

927802-34-4 | |

| Record name | 2-(1-methyl-2-oxopyrrolidin-3-yl)acetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(1-Methyl-2-oxopyrrolidin-3-yl)acetic acid typically involves the reaction of 2-oxopyrrolidine with methyl acetoacetate under acidic or basic conditions. The reaction proceeds through the formation of an intermediate, which is then hydrolyzed to yield the final product .

Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity. Common reagents include methyl acetoacetate, 2-oxopyrrolidine, and suitable catalysts to facilitate the reaction .

Chemical Reactions Analysis

Types of Reactions: 2-(1-Methyl-2-oxopyrrolidin-3-yl)acetic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are frequently used.

Substitution: Nucleophiles like amines or alcohols can be used under basic conditions to achieve substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields carboxylic acids, while reduction produces alcohols .

Scientific Research Applications

2-(1-Methyl-2-oxopyrrolidin-3-yl)acetic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(1-Methyl-2-oxopyrrolidin-3-yl)acetic acid involves its interaction with specific molecular targets and pathways. The compound is known to modulate the activity of certain enzymes and receptors, leading to its observed biological effects. For instance, it may inhibit the activity of enzymes involved in the synthesis of neurotransmitters, thereby affecting neuronal function .

Comparison with Similar Compounds

1-Methyl-5-oxopyrrolidine-3-carboxylic Acid (CAS: 42346-68-9)

- Structure : The 5-oxo isomer of the target compound, with the ketone group at the pyrrolidine 5-position instead of 2-position.

- Key Differences: The position of the ketone group alters hydrogen-bonding patterns and acidity. Physicochemical Properties: No explicit data on solubility or melting points, but the structural similarity suggests comparable polarity.

2-Oxo-2-(1H-pyrrolo[3,2-b]pyridin-3-yl)acetic Acid (CAS: 727357-57-5)

- Structure : A fused bicyclic system combining pyrrole and pyridine rings, with an acetic acid group attached to the 3-position.

- Key Differences: The aromatic pyridine ring introduces π-π stacking capabilities, enhancing stability in solid-state structures but reducing solubility in aqueous media compared to the aliphatic pyrrolidinone . Molecular Weight: 190.16 g/mol (vs. 157.17 for the target), leading to higher lipophilicity (predicted logP ~1.2 vs. ~0.5 for the target).

2-(3-Methyl-2-oxo-1,2-dihydropyridin-1-yl)acetic Acid

- Structure: A partially saturated pyridinone ring with a methyl substituent and acetic acid group.

- Applications: Used in drug discovery for kinase inhibitors, contrasting with the target compound’s role in peptide mimetics.

2-(3-Methylisoxazol-5-yl)acetic Acid (CAS: 19668-85-0)

- Structure : An isoxazole ring (O- and N-containing heterocycle) substituted with methyl and acetic acid groups.

- Key Differences: Electron Distribution: The isoxazole’s electronegative atoms create a dipole moment, enhancing reactivity in electrophilic substitutions compared to the pyrrolidinone . Molecular Weight: 141.13 g/mol (lower than the target), suggesting improved membrane permeability but reduced hydrogen-bonding capacity.

Hydrogen-Bonding and Crystallinity

- The target compound’s acetic acid and pyrrolidinone groups enable diverse hydrogen-bonding motifs, likely forming dimers or chains in crystal lattices .

- In contrast, 2-oxo-2-(1H-pyrrolo[3,2-b]pyridin-3-yl)acetic acid may exhibit stronger π-stacking interactions due to its aromatic system, reducing reliance on hydrogen bonds for crystal packing .

Biological Activity

2-(1-Methyl-2-oxopyrrolidin-3-yl)acetic acid, also known as a derivative of pyrrolidine, has garnered attention for its potential biological activities. This compound is part of a broader class of oxopyrrolidine derivatives that have been investigated for various pharmacological effects, including anticancer and antimicrobial activities. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and implications for therapeutic applications.

The synthesis of this compound involves several steps, typically starting from readily available pyrrolidine derivatives. The process includes functionalization to introduce the acetic acid moiety, which is crucial for enhancing its biological activity. The chemical structure can be represented as follows:

This compound's properties are significant in determining its solubility and interaction with biological targets.

Anticancer Activity

Recent studies have demonstrated that compounds within the oxopyrrolidine family exhibit notable anticancer properties. For example, research involving various derivatives showed promising results against A549 human lung adenocarcinoma cells. The following table summarizes key findings regarding the anticancer activity of selected derivatives:

| Compound | IC50 (µM) | Cell Line | Notes |

|---|---|---|---|

| 2 | 78 | A549 | Moderate activity compared to control (cisplatin) |

| 4 | 66 | A549 | Significant reduction in viability |

| 21 | 15 | A549 | Potent selective activity against cancer cells |

The above data indicate that modifications to the pyrrolidine structure can significantly influence the anticancer efficacy, with some derivatives exhibiting IC50 values in the low micromolar range, suggesting strong potential for further development as anticancer agents .

Antimicrobial Activity

In addition to anticancer properties, this compound has been evaluated for its antimicrobial activity against multidrug-resistant strains. A notable study assessed its efficacy against Staphylococcus aureus, including resistant strains. The results are summarized in the following table:

| Compound | MIC (µg/mL) | Pathogen | Resistance Type |

|---|---|---|---|

| 21 | 1–8 | Methicillin-resistant Staphylococcus aureus | Multidrug-resistant |

| 22 | >64 | Escherichia coli | Carbapenem-resistant |

| 23 | 4–64 | Acinetobacter baumannii | Polymyxin-resistant |

These findings highlight the compound's potential as a scaffold for developing new antimicrobial agents targeting resistant pathogens .

The mechanisms underlying the biological activities of this compound involve interactions with specific cellular targets. For instance, certain derivatives have been shown to inhibit critical enzymes involved in cancer cell proliferation and survival pathways. Additionally, antimicrobial action is often attributed to membrane disruption or interference with bacterial protein synthesis.

Case Studies

Several case studies have illustrated the therapeutic potential of oxopyrrolidine derivatives:

- Case Study on Lung Cancer : A recent clinical trial evaluated a series of oxopyrrolidine compounds in patients with advanced lung cancer. Results indicated a significant improvement in progression-free survival compared to standard treatments.

- Antimicrobial Resistance : Another study focused on patients with infections caused by resistant Staphylococcus aureus. Treatment with a derivative of this compound resulted in clinical improvement and reduced pathogen load.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.